8-bromo-5H-pyrido[3,2-b]indole
Overview
Description
8-Bromo-5H-pyrido[3,2-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of indole, a structure known for its aromatic properties and presence in various natural products and pharmaceuticals . This compound is characterized by the presence of a bromine atom at the 8th position of the pyrido[3,2-b]indole skeleton, which significantly influences its chemical behavior and applications.
Preparation Methods
The synthesis of 8-bromo-5H-pyrido[3,2-b]indole typically involves the bromination of 5H-pyrido[3,2-b]indole. One common method includes the reaction of 5H-pyrido[3,2-b]indole with N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) . This reaction proceeds under mild conditions and yields the desired brominated product with high purity.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
8-Bromo-5H-pyrido[3,2-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-5H-pyrido[3,2-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromo-5H-pyrido[3,2-b]indole is not fully elucidated, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often bind to multiple receptors and enzymes, influencing cellular pathways involved in proliferation, apoptosis, and signal transduction . The bromine atom may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
8-Bromo-5H-pyrido[3,2-b]indole can be compared with other indole derivatives, such as:
5H-Pyrido[3,2-b]indole: Lacks the bromine atom, which may result in different reactivity and biological activity.
9-Aryl-5H-pyrido[4,3-b]indole: Another indole derivative with variations in the substitution pattern, leading to distinct chemical and biological properties.
The presence of the bromine atom in this compound makes it unique, potentially enhancing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
8-bromo-5H-pyrido[3,2-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-3-4-9-8(6-7)11-10(14-9)2-1-5-13-11/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYFZHUGVBINOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236349-67-9 | |
Record name | 8-Bromo-5H-pyrido[3,2-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.